

# Physicochemical & Pharmacokinetic Profile of Abemaciclib

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

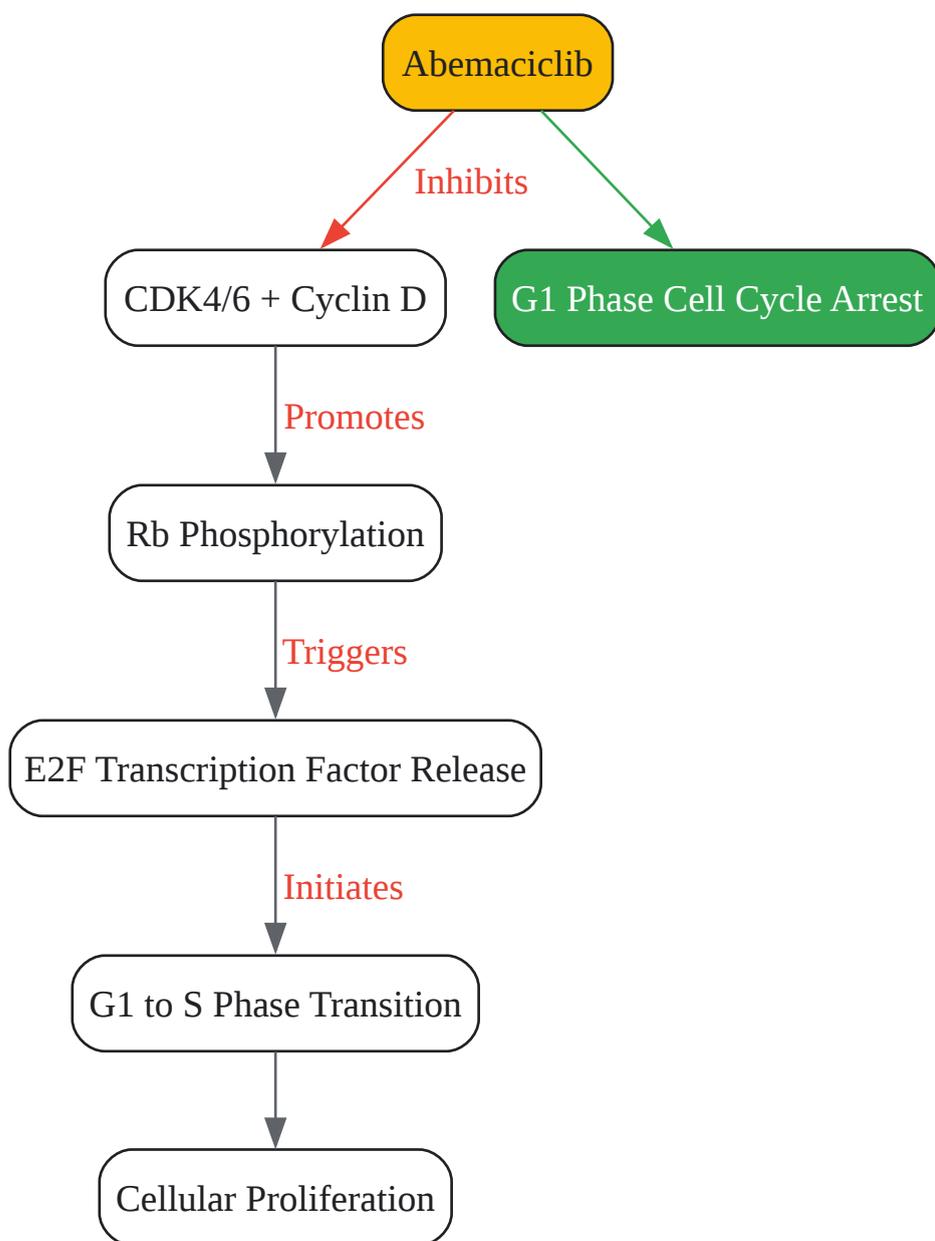
[Get Quote](#)

Property	Value	Source / Comments
LogP (Partition Coefficient)	3.36 [1], 4.03 [2]	XLogP [2]
Molecular Formula	C <sub>27</sub> H <sub>32</sub> F <sub>2</sub> N <sub>8</sub> [3]	-
Molecular Weight	506.606 g/mol (Average); 506.27 g/mol (Monoisotopic) [3] [2]	-
Topological Polar Surface Area (TPSA)	75 Å <sup>2</sup> [2]	-
Hydrogen Bond Donors	1 [2]	-
Hydrogen Bond Acceptors	7 [2]	-
Rotatable Bonds	7 [2]	-
Lipinski's Rule of Five	0 violations [2]	Indicates good oral bioavailability potential
pKa (base)	4.48, 7.95 [1]	-

Property	Value	Source / Comments
Plasma Protein Binding	95-98% [3]	High; binding is concentration-dependent.
Bioavailability	45% [3]	Absolute bioavailability.
Route of Elimination	Primarily fecal (81%), renal (3%) [3]	Mostly excreted as metabolites.

## Mechanism of Action and Experimental Insights

Abemaciclib is a selective, ATP-competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [3] [4]. Its mechanism can be visualized in the following pathway diagram:



[Click to download full resolution via product page](#)

*Abemaciclib inhibits CDK4/6, preventing cell cycle progression.*

The following table details key experimental observations and the methodologies used to obtain them.

Observation / Finding	Experimental Methodology	Key Details / Outcome
CDK4/6 Inhibition	In vitro kinase assays [5] [4]	Inhibits Rb phosphorylation, causes G1 arrest in Rb-proficient cells [3].
Protein Binding Interaction	Multi-spectroscopic analysis & Molecular Docking [6]	Hydrophobic interactions with Bovine Serum Albumin (BSA); static & dynamic quenching.
Binding Site Analysis	Molecular Dynamics (MD) Simulations & Binding Free Energy Calculation [5]	Key residues: V101, H100 (H-bonds); I19, V27, A41, L152 ( $\pi$ -alkyl interactions).
Genomic Binding Sites	ChIP-Seq analysis (Galaxy server, MEME tools) [7]	In MCF-7 cells; identified consensus binding sequence.

## Suggestions for Further Research

Given that "**Avotaciclib**" was not located, you may find the following steps helpful:

- **Verify the Compound Name:** "**Avotaciclib**" may be an internal code, a candidate from a specific research group, or a potential misspelling of the approved drug "Abemaciclib."
- **Consult Specialized Databases:** Search proprietary chemical and pharmaceutical databases (e.g., CAS SciFinder, Reaxys, Cortellis) using the exact name, suspected structure, or developer information.
- **Estimate Properties with QSAR:** If the structure is known, you can use Quantitative Structure-Activity Relationship (QSAR) models to predict its LogP and other physicochemical properties computationally [8].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Physiologically Based Pharmacokinetic Model of Plasma and ... [pmc.ncbi.nlm.nih.gov]
2. abemaciclib | Ligand page [guidetopharmacology.org]
3. Abemaciclib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
4. Abemaciclib - an overview [sciencedirect.com]
5. Identification of abemaciclib derivatives targeting cyclin ... [pmc.ncbi.nlm.nih.gov]
6. A multispectroscopic and molecular docking approach [sciencedirect.com]
7. Motif prediction of abemaciclib in a breast cancer cell line ... [bmrat.org]
8. Identification of novel DYRK1A inhibitors as treatment ... [nature.com]

To cite this document: Smolecule. [Physicochemical & Pharmacokinetic Profile of Abemaciclib].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b3612582#avotaciclib-logp-value>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)